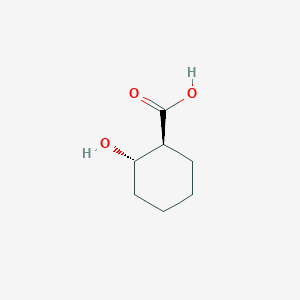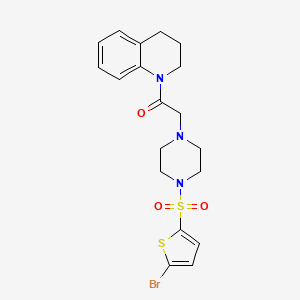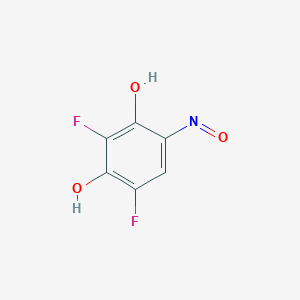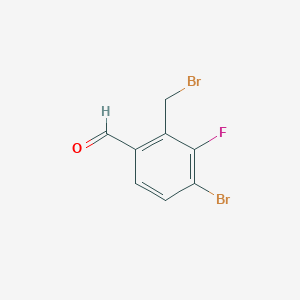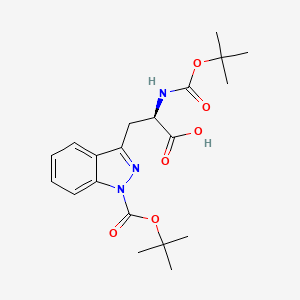
(R)-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound characterized by its indazole core structure and tert-butoxycarbonyl (Boc) protecting groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Boc Protecting Groups: The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the indazole derivative with a suitable amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indazole core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indazole core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino groups can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of indazole N-oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its indazole core, which is a common motif in bioactive molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The Boc protecting groups help in stabilizing the molecule and enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1H-Indazol-3-yl)-2-amino-propanoic acid: Lacks the Boc protecting groups, making it less stable.
®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-amino-propanoic acid: Has only one Boc protecting group, offering different reactivity and stability.
Uniqueness
The presence of two Boc protecting groups in ®-3-(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides enhanced stability and allows for selective deprotection, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H27N3O6 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)21-14(16(24)25)11-13-12-9-7-8-10-15(12)23(22-13)18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,24,25)/t14-/m1/s1 |
Clave InChI |
HLDNSHZQDFVAHH-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=NN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
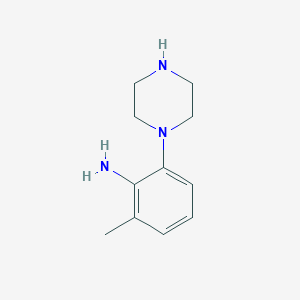


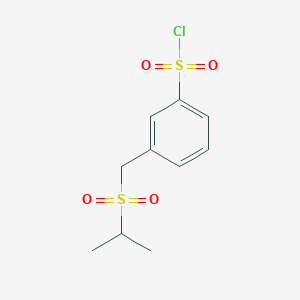
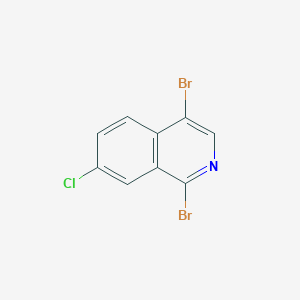
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
